11-(2,6-dichlorophenyl)-7-(phenylcarbonyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
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Overview
Description
The compound you mentioned is a derivative of dibenzo[b,e][1,4]diazepin-1-one, which is a type of benzodiazepine. Benzodiazepines are a class of drugs primarily used for treating anxiety, but they also are effective in treating several other conditions. The specific substitutions on this molecule could potentially alter its biological activity .
Molecular Structure Analysis
The molecular structure of benzodiazepines is characterized by a benzene ring fused to a seven-membered diazepine ring. In the case of your compound, there are additional substitutions on the diazepine ring, which could influence its properties and reactivity .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, benzodiazepines as a class can undergo a variety of reactions. They can, for example, be reduced to the corresponding alcohols or be acylated .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For benzodiazepines, these properties can vary widely depending on the specific substitutions on the diazepine ring .Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-benzoyl-6-(2,6-dichlorophenyl)-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20Cl2N2O2/c27-17-8-4-9-18(28)23(17)25-24-20(10-5-11-22(24)31)29-21-14-16(12-13-19(21)30-25)26(32)15-6-2-1-3-7-15/h1-4,6-9,12-14,25,29-30H,5,10-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFWAWIXSARREQF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C(NC3=C(N2)C=C(C=C3)C(=O)C4=CC=CC=C4)C5=C(C=CC=C5Cl)Cl)C(=O)C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20Cl2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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